molecular formula C17H18ClN B3055014 (9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)amine hydrochloride CAS No. 6275-73-6

(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)amine hydrochloride

Cat. No.: B3055014
CAS No.: 6275-73-6
M. Wt: 271.8 g/mol
InChI Key: NCCPAMJNHJVPKG-UHFFFAOYSA-N
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Description

(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)amine hydrochloride is a chemical compound with a unique structure derived from anthracene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)amine hydrochloride typically involves the reaction of anthracene with suitable reagents under controlled conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and high-yielding . The reaction typically involves the use of a modified commercial microwave oven to facilitate the reaction between anthracene and methyl acrylate in the presence of xylene as a solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of specialized reactors and precise control of reaction conditions are essential for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)amine hydrochloride has been investigated for its potential pharmacological activities. The compound's structure suggests it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds derived from ethanoanthracene derivatives. The results indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that this compound could be a candidate for further anticancer drug development .

Materials Science

The compound is also being explored for its applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.

Case Study: Organic Photovoltaics
Research conducted by scientists at a leading university demonstrated that incorporating this compound into polymer matrices improved the charge transport properties of organic solar cells. This enhancement led to increased efficiency in energy conversion .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent or standard for various analytical techniques due to its stable properties.

Case Study: Chromatographic Analysis
A study highlighted the use of this compound as an internal standard in high-performance liquid chromatography (HPLC). The compound's distinct retention time allowed for accurate quantification of other analytes in complex mixtures .

Mechanism of Action

The mechanism of action of (9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

    9,10-Dimethyl-9,10-ethanoanthracene: This compound has a similar structure but with methyl groups instead of the amine group.

    9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid: This compound has a carboxylic acid group instead of the amine group.

Uniqueness: (9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)amine hydrochloride is unique due to its specific amine functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(9,10-Dihydro-9,10-ethanoanthracen-11-ylmethyl)amine hydrochloride, with the CAS number 4053-27-4, is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to present a comprehensive overview of its biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H17N
  • Molar Mass : 235.32 g/mol
  • Structure : The compound features a unique bicyclic structure that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of interest include:

1. Anticancer Activity

Several studies have indicated that this compound exhibits anticancer properties. For instance:

  • Mechanism of Action : It may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK pathway.
  • Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating significant potency.

2. Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties:

  • Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells.
  • Case Study : Animal models of neurodegenerative diseases showed improved cognitive function when treated with this compound.

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Activity Spectrum : Effective against a range of bacteria and fungi.
  • Research Findings : Studies reported a significant reduction in bacterial growth for strains such as Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionModel/Study TypeReference
AnticancerInduction of apoptosis via MAPK pathwayIn vitro (MCF-7 cells)
NeuroprotectiveReduction of oxidative stressAnimal model
AntimicrobialInhibition of bacterial growthIn vitro

Research Findings

Recent studies have further elucidated the potential applications of this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in xenograft models.
  • Neuroprotection : Research in Neuroscience Letters demonstrated that the compound could enhance neuronal survival under stress conditions.
  • Antimicrobial Studies : Findings reported in Journal of Antimicrobial Chemotherapy confirmed its efficacy against multi-drug resistant strains.

Properties

IUPAC Name

15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N.ClH/c18-10-11-9-16-12-5-1-3-7-14(12)17(11)15-8-4-2-6-13(15)16;/h1-8,11,16-17H,9-10,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCPAMJNHJVPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589314
Record name 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6275-73-6
Record name 9,10-Ethanoanthracene-11-methanamine, 9,10-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6275-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 36181
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006275736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC36181
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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